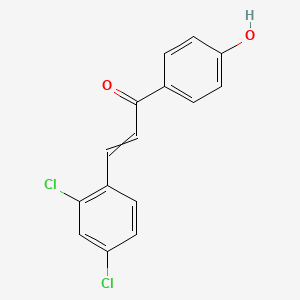
3-(2,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
准备方法
合成路线和反应条件
3-(2,4-二氯苯基)-1-(4-羟基苯基)丙-2-烯-1-酮的合成通常涉及克莱森-施密特缩合反应。该反应在碱(如氢氧化钠或氢氧化钾)的存在下,由2,4-二氯苯甲醛和4-羟基苯乙酮进行。反应通常在乙醇或甲醇溶剂中于室温或略微升高的温度下进行。
工业生产方法
对于工业生产,可以扩大相同的克莱森-施密特缩合反应。优化反应条件以确保产品的产率高且纯度高。使用连续流动反应器和自动化系统可以提高过程的效率和可扩展性。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,导致形成环氧化合物或其他氧化衍生物。
还原: 还原反应可以将羰基转化为醇基。
取代: 芳香环可以参与亲电或亲核取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 卤素、硝化剂或磺化剂等试剂可用于取代反应。
主要生成物
氧化: 环氧化合物、醌类或其他氧化衍生物。
还原: 醇类或其他还原形式。
取代: 卤代、硝化或磺化衍生物。
科学研究应用
3-(2,4-二氯苯基)-1-(4-羟基苯基)丙-2-烯-1-酮在科学研究中具有多种应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 研究其潜在的生物活性,包括抗菌、抗炎和抗癌特性。
医药: 研究其潜在的治疗效果以及作为药物开发的先导化合物。
工业: 用于开发具有特定性能的材料,如聚合物和染料。
作用机制
3-(2,4-二氯苯基)-1-(4-羟基苯基)丙-2-烯-1-酮的作用机制取决于其具体的应用:
生物活性: 它可能与各种分子靶标相互作用,例如酶、受体或 DNA。该化合物的结构使其能够与生物分子形成氢键、π-π 相互作用和其他非共价相互作用。
化学反应: 吸电子基团(氯原子)和供电子基团(羟基)的存在影响了其反应性和所经历的反应类型。
相似化合物的比较
类似化合物
3-(2,4-二氯苯基)-1-苯基丙-2-烯-1-酮: 缺少羟基,这可能会影响其生物活性和反应性。
3-(4-羟基苯基)-1-苯基丙-2-烯-1-酮: 缺少二氯苯基,这可能会影响其化学性质和应用。
3-(2,4-二氯苯基)-1-(4-甲氧基苯基)丙-2-烯-1-酮: 含有甲氧基而不是羟基,这会改变其反应性和生物效应。
独特性
3-(2,4-二氯苯基)-1-(4-羟基苯基)丙-2-烯-1-酮中同时存在2,4-二氯苯基和4-羟基苯基,使其在化学反应性和潜在生物活性方面独一无二。吸电子基团和供电子基团的组合可以导致多种相互作用和应用。
属性
IUPAC Name |
3-(2,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-5-1-10(14(17)9-12)4-8-15(19)11-2-6-13(18)7-3-11/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTHPNPUVZHDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380765 |
Source


|
| Record name | 3-(2,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142531-17-7 |
Source


|
| Record name | 3-(2,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride](/img/structure/B12539142.png)
![Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B12539145.png)
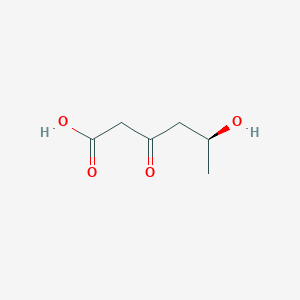
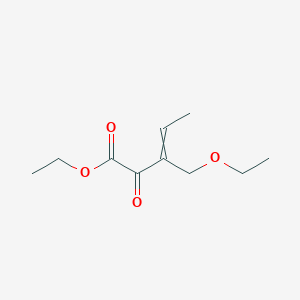

![Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12539167.png)
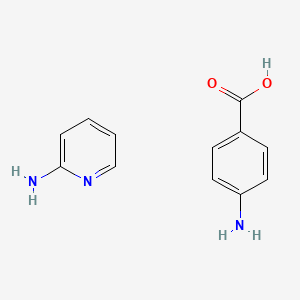
![Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)-](/img/structure/B12539180.png)


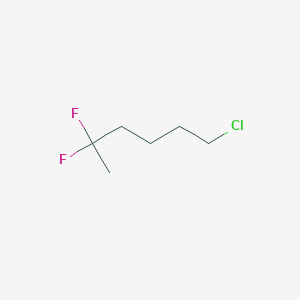

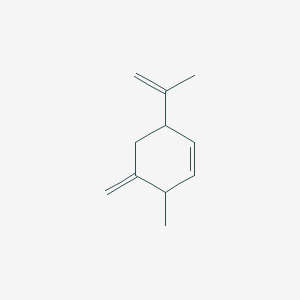
![1,3,6-Triazabicyclo[4.2.1]nonane](/img/structure/B12539219.png)
